molecular formula C15H21NS B8656148 4-(Octylsulfanyl)benzonitrile CAS No. 153199-19-0

4-(Octylsulfanyl)benzonitrile

Cat. No.: B8656148
CAS No.: 153199-19-0
M. Wt: 247.4 g/mol
InChI Key: HIKQLIMXFLPESL-UHFFFAOYSA-N
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Description

4-(Octylsulfanyl)benzonitrile is a benzonitrile derivative featuring an octylsulfanyl (-S-C₈H₁₇) substituent at the para position of the benzene ring. The sulfanyl group acts as a weak electron donor due to sulfur’s lower electronegativity compared to oxygen, while the nitrile group contributes to polarity and reactivity.

Properties

CAS No.

153199-19-0

Molecular Formula

C15H21NS

Molecular Weight

247.4 g/mol

IUPAC Name

4-octylsulfanylbenzonitrile

InChI

InChI=1S/C15H21NS/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11H,2-7,12H2,1H3

InChI Key

HIKQLIMXFLPESL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations

  • 4-(Methylsulfonyl)benzonitrile (): Substituted with a methylsulfonyl (-SO₂CH₃) group. The sulfonyl moiety is strongly electron-withdrawing, increasing polarity and acidity compared to the electron-donating octylsulfanyl group.
  • 4-(4-Bromo-1-methyl-1H-imidazol-5-yl)benzonitrile derivatives (): Contain a brominated imidazole ring instead of an alkylsulfanyl chain. These structures are tailored for medicinal chemistry applications, such as NSD2-PWWP1 inhibition.
  • 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile (): Features bulky aromatic substituents (phenoxazine and carbazole), designed for thermally activated delayed fluorescence (TADF) in OLEDs.

Molecular Weight and Solubility

Compound Substituent Type Molecular Weight (approx.) Solubility Profile
4-(Octylsulfanyl)benzonitrile Alkylthioether ~265 g/mol Hydrophobic (long alkyl chain)
4-(Methylsulfonyl)benzonitrile Sulfonyl ~183 g/mol Polar, water-miscible
Imidazole-linked benzonitriles (e.g., compound 20b in ) Heteroaromatic ~300–350 g/mol Moderate (depends on halogenation)
Phenoxazine/carbazole derivatives () Polyaromatic ~500–600 g/mol Low (bulky substituents)

Chemical Reactivity and Electronic Properties

  • Octylsulfanyl Group: The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions.
  • Methylsulfonyl Group : Electron-withdrawing properties enhance electrophilicity at the benzene ring, making it reactive in nucleophilic aromatic substitution reactions .
  • Imidazole Derivatives : Brominated imidazole rings enable cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in ’s synthesis protocols .
  • TADF Compounds : Bulky aromatic substituents in ’s derivatives promote twisted intramolecular charge-transfer (TICT) states, critical for efficient OLED emission .

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